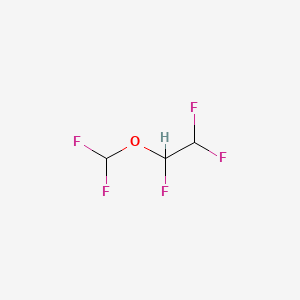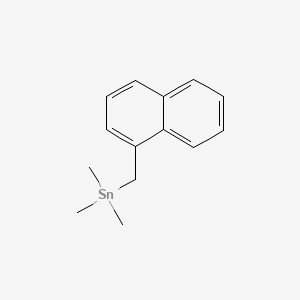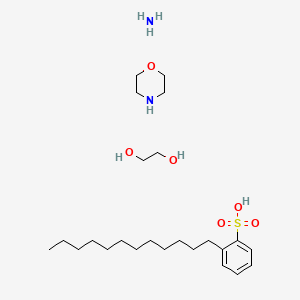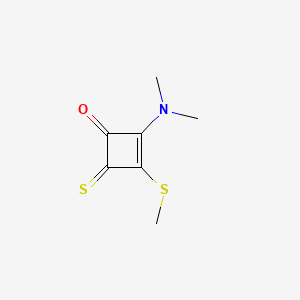
1-(Difluoromethoxy)-1,2,2-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This continuous flow process ensures efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethoxy trifluoroacetic acid under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler fluorinated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Difluoromethoxy trifluoroacetic acid.
Reduction: Fluorinated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-1,2,2-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is utilized in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: The compound is employed in the production of specialty chemicals and advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to significant biological effects. The compound can modulate various biochemical pathways, including those involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar stability and reactivity.
Difluoromethoxylated ketones: These compounds contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles.
Uniqueness: 1-(Difluoromethoxy)-1,2,2-trifluoroethane is unique due to its combination of difluoromethoxy and trifluoroethane groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
56281-92-6 |
|---|---|
Molekularformel |
C3H3F5O |
Molekulargewicht |
150.05 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |
InChI-Schlüssel |
KQUULKREOKHZAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)(OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















